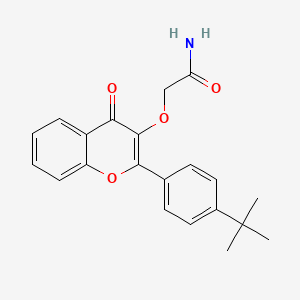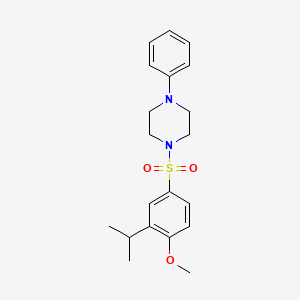
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine
Overview
Description
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxy-propan-2-ylphenyl group and a phenylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then functionalized with the methoxy-propan-2-ylphenyl group and the phenylsulfonyl group through nucleophilic substitution reactions. Common reagents for these substitutions include alkyl halides and sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient synthesis, high yield, and cost-effectiveness. The use of automated reactors and advanced purification systems further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Sulfides
Substitution: Nitro, halogenated, and sulfonated derivatives
Scientific Research Applications
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activities, or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)sulfonyl-4-phenylpiperazine: Lacks the propan-2-yl group, which may affect its reactivity and biological activity.
1-(4-Methoxy-3-methylphenyl)sulfonyl-4-phenylpiperazine: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.
1-(4-Methoxy-3-propan-2-ylphenyl)sulfonyl-4-methylpiperazine: Substitutes the phenyl group on the piperazine ring with a methyl group, altering its chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxy-3-propan-2-ylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)19-15-18(9-10-20(19)25-3)26(23,24)22-13-11-21(12-14-22)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELHTBBVHHZJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![phenyl [4-(3-bromophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B3582214.png)
![2-oxo-N-(4-piperidin-1-ylphenyl)-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B3582216.png)
![3-amino-4-ethyl-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3582224.png)
![N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B3582241.png)
![methyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3582256.png)
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B3582258.png)
![Methyl 5-methyl-2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B3582262.png)
![(Z)-3-[3-methoxy-4-(2-phenylethoxy)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B3582263.png)
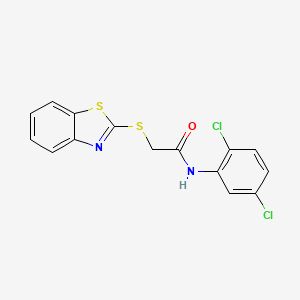
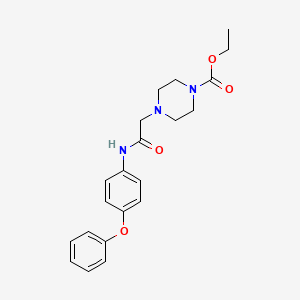
![4-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B3582274.png)
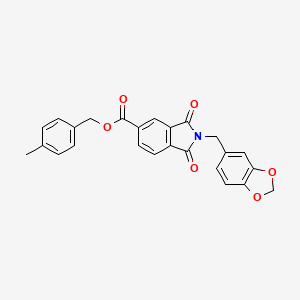
![3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B3582286.png)
